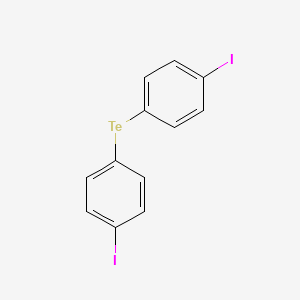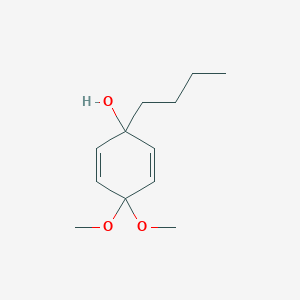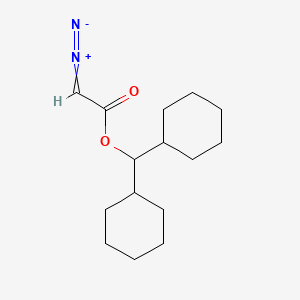![molecular formula C8H18O6 B14275855 3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol CAS No. 156454-60-3](/img/structure/B14275855.png)
3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol is a complex organic compound characterized by multiple hydroxyl groups. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol typically involves the reaction of 3-hydroxy-2,2-bis(hydroxymethyl)propane with an appropriate epoxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the epoxide ring and subsequent formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Fractional crystallization or distillation may be employed to separate and purify the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of resins, adhesives, and coatings due to its multifunctional hydroxyl groups.
Mécanisme D'action
The mechanism by which 3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol exerts its effects is primarily through its ability to participate in various chemical reactions. The hydroxyl groups can form hydrogen bonds, interact with other molecules, and undergo chemical transformations. These interactions and transformations are crucial for its applications in different fields.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-2-[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl-2-(hydroxymethyl)propanal: This compound has a similar structure but includes an aldehyde group.
2-[(3-Hydroxy-2,2-bis(hydroxymethyl)propoxy)methyl]-2-(methoxymethyl)propane-1,3-diol: This compound has an additional methoxymethyl group.
Uniqueness
3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol is unique due to its specific arrangement of hydroxyl groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
156454-60-3 |
|---|---|
Formule moléculaire |
C8H18O6 |
Poids moléculaire |
210.22 g/mol |
Nom IUPAC |
2-(2,3-dihydroxypropoxymethyl)-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C8H18O6/c9-1-7(13)2-14-6-8(3-10,4-11)5-12/h7,9-13H,1-6H2 |
Clé InChI |
ISHCYDTTYAETJD-UHFFFAOYSA-N |
SMILES canonique |
C(C(COCC(CO)(CO)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3,4,4,4-Pentafluoro-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B14275773.png)


![3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride](/img/structure/B14275811.png)

![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl-](/img/structure/B14275818.png)

![1,1'-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14275822.png)

![Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester](/img/structure/B14275834.png)
![Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate](/img/structure/B14275835.png)


![S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate](/img/structure/B14275861.png)
